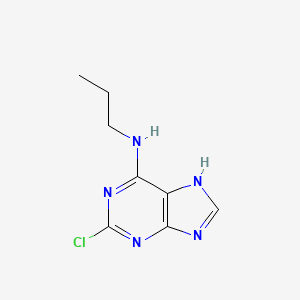

N-propyl-2-chloro-1H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN5 |

|---|---|

Molecular Weight |

211.65 g/mol |

IUPAC Name |

2-chloro-N-propyl-7H-purin-6-amine |

InChI |

InChI=1S/C8H10ClN5/c1-2-3-10-6-5-7(12-4-11-5)14-8(9)13-6/h4H,2-3H2,1H3,(H2,10,11,12,13,14) |

InChI Key |

XSKMMLUIHYEGMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=NC2=C1NC=N2)Cl |

Origin of Product |

United States |

Structure Activity Relationships Sar of N Propyl 2 Chloro 1h Purin 6 Amine Analogues

Impact of N-Propyl Substitution on Biological Activity

The N-propyl group at the N6 position of the purine (B94841) ring plays a significant role in the molecule's interaction with its biological targets. This alkyl substituent influences the compound's physicochemical properties, which in turn affects its biological activity.

| Property | Influence of N-Propyl Group | Supporting Evidence |

| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability and bioavailability. | Alkyl bonds contribute to lipophilicity, which is a key factor in pharmacokinetic behavior. researchgate.netnih.gov |

| Target Binding | The small alkyl group can interact with hydrophobic pockets in receptor binding sites. | Small N6-alkyl groups are associated with selectivity for human A3 adenosine (B11128) receptors. nih.gov |

Role of Chlorine at the C-2 Position

The substitution of a chlorine atom at the C-2 position of the purine ring is a common and impactful modification in the design of adenosine receptor ligands. This halogen atom exerts significant electronic and steric effects that can modulate the compound's interaction with its target and influence its selectivity.

The presence of a chlorine atom at the C-2 position introduces steric bulk, which can influence how the ligand fits into the binding pocket of its target receptor. This steric hindrance can be beneficial in preventing binding to unintended targets. For some purine derivatives, the introduction of bulky groups at the C-2 position has been found to be unfavorable for certain biological activities, such as cytotoxicity against cancer cell lines. nih.gov This suggests that the size of the substituent at this position can be a critical determinant for activity at specific targets.

In the context of adenosine receptors, substitution at the 2-position is generally well-tolerated at A3 receptors. nih.gov The steric bulk of the chlorine atom can help to orient the molecule within the binding site, potentially leading to a more favorable binding conformation at the intended target while preventing or reducing binding at off-targets.

One of the most significant effects of placing a chlorine atom at the C-2 position is the enhancement of receptor selectivity. For adenosine analogues, 2-chloro substitution has been shown to increase affinity for A3 adenosine receptors. nih.gov In a study of N6-substituted adenosine-5'-uronamides, the potency-enhancing effect of substituents at the 2-position followed the order of chloro > thioether > amine. nih.gov

For example, 2-chloro-N6-(3-iodobenzyl)adenosine demonstrated a high affinity for the A3 receptor with a Ki value of 1.4 nM and moderate selectivity. nih.gov The combination of modifications at the 2-position, the N6-position, and the 5'-position has led to the development of highly potent and selective A3AR agonists. nih.gov However, the effect of 2-chloro substitution can be complex; in some cases, it has been observed to increase affinity while decreasing the efficacy of the adenosine derivatives for the human A3AR. nih.gov

| Compound | A3 Receptor Affinity (Ki, nM) | Selectivity Profile |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | 1.4 | Moderately selective for A3 receptors. nih.gov |

| 2-Chloro-N6-cyclopentyladenosine | Nearly identical to N6-cyclopentyladenosine | Shows the compatibility of 2-chloro and N6-substitutions for A3 receptor affinity. nih.gov |

Modifications at the N6 Position and Their Effects

The N6-position of the purine ring is a primary site for modification to modulate biological activity. The nature of the substituent at this position directly influences the molecule's ability to form key interactions within the receptor binding site.

Modifications at the N6-position can significantly alter the hydrogen-bonding capacity of the molecule. In N6-substituted 2-chloroadenosines, a fascinating intramolecular hydrogen bond has been observed. mdpi.comibch.runih.gov This hydrogen bond forms between the N7 atom of the purine ring and the proton on the alpha-carbon of the N6-substituent (N6-CH). mdpi.comresearchgate.net

The formation of this intramolecular hydrogen bond leads to a hindered rotation around the C6-N6 bond, resulting in the existence of two distinct conformational forms, often referred to as a "main form" and a "mini-form," which can be detected by NMR spectroscopy. mdpi.com The "mini-form," which accounts for 11-32% of the population, is characterized by the presence of this hydrogen bond. mdpi.comnih.gov The presence of this bond was confirmed by 1H,15N-HMBC NMR experiments, which showed a cross-peak between the N6-CH proton and the purine N7 atom in the mini-form, a peak that was absent in the main form. mdpi.comibch.ru

The ability to form this intramolecular hydrogen bond is dependent on the presence of both the N7 atom in the purine ring and a hydrogen atom on the alpha-carbon of the N6-substituent. mdpi.comnih.gov This specific hydrogen-bonding interaction can stabilize a particular conformation of the molecule, which may be the bioactive conformation for interaction with its biological target. This highlights how substitutions at the N6 position can subtly modulate the conformational landscape and, consequently, the biological activity of the compound.

| Feature | Observation in N6-Substituted 2-Chloroadenosines | Significance |

| Intramolecular H-Bond | Forms between the purine N7 atom and the N6-CH proton of the substituent. mdpi.comresearchgate.net | Stabilizes a specific conformation, leading to hindered rotation. mdpi.com |

| Conformational Forms | Existence of a "main form" and a "mini-form" observed in NMR spectra. mdpi.comibch.ru | The "mini-form" (11-32%) is characterized by the presence of the H-bond. mdpi.comnih.gov |

| Structural Requirement | Requires the presence of the purine N7 atom and the N6-CH proton. mdpi.comnih.gov | Demonstrates the importance of specific atoms for this structural feature. |

Substituent Effects at Other Purine Positions (C8, N9)

Substitutions at the C8 and N9 positions of the purine ring are critical for modulating the biological activity and stability of N-propyl-2-chloro-1H-purin-6-amine analogues.

The N9 position of the purine ring is frequently substituted in the design of kinase inhibitors and receptor ligands. In many purine-based inhibitors, activity is preserved with a variety of substituent groups attached to the N9 position. Alkylation of 6-chloropurine (B14466) often yields a mixture of N7 and N9 isomers, with the N9-isomer typically being the major product. nih.gov The stability of the N9-isomer is generally greater than that of the N7-isomer, and N7 substitution can sometimes lead to a complete loss of activity.

The C8 position of the purine ring is also a key site for modification. C8-alkyl substituted purine derivatives have shown a range of biological activities. rhhz.net For example, 8-cyclopentyl-2,6-diphenylpurine is a potent human A1AR antagonist. rhhz.net The introduction of alkyl or aryl groups at the C8 position can be achieved through various synthetic methods, including direct C-H activation and cross-coupling reactions. rhhz.net These substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with target proteins. The nature of the substituent at C8 can significantly impact receptor affinity and selectivity.

For instance, in the development of fluorescent ligands for the A1AR, a dipeptide linker was used to attach a fluorophore to an 8-bicyclo[2.2.2]octylxanthine scaffold. The presence and nature of this linker had a significant effect on the binding affinity of the final conjugate. nih.gov Similarly, in the context of PI3K inhibitors, the linker connecting the purine core to other parts of the molecule is crucial for achieving high potency and selectivity. Modifications to the linker can alter the orientation of the molecule within the binding site, allowing for optimal interactions with key amino acid residues.

Table 2: Effects of C8 and N9 Substitutions on Purine Analogues

| Position | Substituent Type | General Effect on Activity/Stability | Reference |

|---|---|---|---|

| N9 | Alkyl, Aryl | Generally well-tolerated, with the N9 isomer often being the major and more stable product. | nih.gov |

| N7 | Alkyl, Aryl | Substitution can lead to a loss of activity. | |

| C8 | Alkyl, Aryl | Can significantly modulate receptor affinity and selectivity. | rhhz.net |

| N9/C8 | Linkers to other moieties | Length, flexibility, and composition of the linker are critical for biological activity. | nih.gov |

Pharmacophore Modeling and Structural Requirements for Activity

Pharmacophore modeling is a valuable tool for identifying the key structural features required for the biological activity of this compound analogues. Based on studies of related purine-based ligands, a general pharmacophore model can be proposed.

For adenosine receptor agonists, the purine ring system serves as a crucial aromatic center that engages in π-π stacking interactions with aromatic residues in the receptor binding pocket. acs.org The nitrogen atoms of the purine ring (N1, N3, N7, N9) and the exocyclic amine at C6 act as hydrogen bond acceptors and donors, forming critical interactions with the receptor. Specifically, for A1AR antagonists, hydrogen bonding interactions with asparagine (N6.55) are considered important for stabilization within the binding cavity. acs.org

In the context of PI3K inhibitors, the purine scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C2, N6, and N9 positions project into different pockets of the ATP binding site, and their properties (hydrophobicity, hydrogen bonding potential) must be optimized for high affinity and selectivity. nih.gov For instance, the morpholino group at C6 in some PI3K inhibitors acts as a hydrogen bond acceptor. nih.gov

Table 3: Key Pharmacophoric Features for Purine-Based Ligands

| Feature | Description | Role in Binding | Reference |

|---|---|---|---|

| Aromatic Center | The purine ring system. | Engages in π-π stacking interactions with receptor residues. | acs.org |

| Hydrogen Bond Donor/Acceptor | Nitrogen atoms of the purine ring and the exocyclic N6-amine. | Forms critical hydrogen bonds with the target protein. | acs.org |

| Hydrophobic Area | The N6-propyl substituent. | Occupies a hydrophobic pocket, influencing affinity and selectivity. | |

| Hinge-Binding Motif | The purine scaffold in kinase inhibitors. | Forms hydrogen bonds with the kinase hinge region. | nih.gov |

Mechanistic Investigations of Biological Activity and Molecular Targets

Elucidation of Molecular Mechanisms of Action

There are currently no published research findings that detail any interaction between N-propyl-2-chloro-1H-purin-6-amine and the enzymatic machinery responsible for purine (B94841) metabolism. The potential for this compound to act as a substrate, inhibitor, or modulator of key enzymes in these pathways is unknown.

Scientific literature lacks any data concerning the effects of this compound on the fundamental processes of DNA and RNA synthesis. It is therefore not known if this compound can be incorporated into nucleic acids, interfere with their replication or transcription, or otherwise modulate their function.

Inhibition and Modulation of Specific Enzyme Classes

No studies have been found that assess the inhibitory activity of this compound against any phosphodiesterase (PDE) isoforms. Consequently, there is no available data to suggest it has any effect on PDE2, PDE4B, or PDE10A.

The potential of this compound to function as a kinase inhibitor remains uninvestigated. There is no information available regarding its activity against specific kinases such as phosphoinositide 3-kinase gamma (PI3Kγ), Aurora kinases, or cyclin-dependent kinases (CDKs).

The modulatory effects of this compound on the molecular chaperone Heat Shock Protein 90 (HSP90) and its endoplasmic reticulum-resident isoform, Grp94, have not been reported.

Receptor Interaction and Signaling Pathways

The biological effects of purine derivatives like this compound are often mediated through their interaction with specific cell surface receptors, particularly the adenosine (B11128) receptors.

Adenosine Receptor Agonism/Antagonism (A1, A2A, A2B, A3)

N6-substituted 2-chloroadenosines have been extensively studied for their affinity and selectivity towards the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The nature of the N6-substituent plays a crucial role in determining the compound's interaction profile with these receptors.

For instance, a 2-chloro substituent on the purine ring does not uniformly affect the affinity or selectivity for the A1 receptor across all N6-substituted analogs. nih.gov However, in some cases, it has been shown to enhance potency. A prime example is 2-chloro-N6-cyclopentyladenosine (CCPA) , a potent and highly selective agonist for the A1 adenosine receptor. tocris.comresearchgate.netnih.gov CCPA exhibits subnanomolar affinity for the human A1 receptor, with significantly lower affinity for A2A and A3 receptors, and a very low potency at the A2B receptor. tocris.comrndsystems.com This high selectivity makes CCPA a valuable tool in pharmacological research. nih.gov

Conversely, other substitutions can direct the molecule towards other receptor subtypes. For example, the presence of a 2-chloro group in conjunction with an N6-(3-iodobenzyl) group results in a compound with high affinity and selectivity for the A3 adenosine receptor. nih.gov

Given that this compound features a small alkyl group (propyl) at the N6 position, it is plausible that it may exhibit some affinity for adenosine receptors. Studies on a range of N6-alkyl-substituted adenosines have indicated that smaller N6-alkyl groups can be associated with selectivity for human A3 adenosine receptors versus rat A3 receptors. nih.gov However, without direct experimental data, the precise affinity and selectivity profile of this compound at the four adenosine receptor subtypes remains to be elucidated.

Table 1: Adenosine Receptor Binding Affinities (Ki) and Potency (EC50) of a Related Compound

| Compound | Receptor | Ki (nM) | EC50 (nM) | Species |

|---|---|---|---|---|

| 2-chloro-N6-cyclopentyladenosine (CCPA) | A1 | 0.8 | - | Human |

| A2A | 2300 | - | Human | |

| A3 | 42 | - | Human | |

| A2B | - | 18800 | Human |

Data sourced from references tocris.comrndsystems.com. Note: "-" indicates data not available.

Involvement in the Purinergic Signaling System

The purinergic signaling system is a ubiquitous and ancient signaling network where purine nucleosides and nucleotides, such as adenosine and ATP, act as extracellular signaling molecules. This system is integral to a vast array of physiological processes. Adenosine receptors, as part of the P1 subfamily of purinergic receptors, are key players in this system.

By interacting with adenosine receptors, compounds like this compound have the potential to modulate purinergic signaling pathways. For example, agonism at A1 receptors, as seen with CCPA, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence a variety of cellular functions, including neurotransmission and cardiac function. researchgate.net Conversely, activation of A2A and A2B receptors generally stimulates adenylyl cyclase, increasing cAMP levels, while A3 receptor activation can also lead to adenylyl cyclase inhibition.

Cellular Responses and Pathway Perturbations

The interaction of purine derivatives with their molecular targets can trigger a cascade of intracellular events, leading to diverse cellular responses.

Apoptosis Induction

While there is no specific data on apoptosis induction by this compound, some purine analogs have been investigated for their pro-apoptotic effects in cancer cell lines. The activation of certain adenosine receptor subtypes, particularly the A3 receptor, has been linked to the induction of apoptosis in tumor cells. It is hypothesized that this occurs through various mechanisms, including the modulation of key signaling proteins involved in cell survival and death pathways.

Differential Cellular Sensitivity in In Vitro Models

The sensitivity of different cell lines to a particular compound can vary significantly. This differential sensitivity is often related to the expression levels of the target receptors and the specific intracellular signaling pathways that are active in a given cell type. For instance, a cell line with high expression of the A1 adenosine receptor would be expected to be more sensitive to an A1-selective agonist like CCPA compared to a cell line with low A1 receptor expression.

The cellular context, including the tissue of origin and the mutational status of key oncogenes and tumor suppressor genes, can also influence the response to a given compound. Therefore, evaluating the activity of this compound across a panel of different cell lines would be necessary to understand its spectrum of activity and potential therapeutic applications.

In Vitro Biological Activity Assays and Evaluation Methods

A variety of in vitro assays are employed to characterize the biological activity of purine derivatives like this compound.

Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for its receptor. They involve competing the test compound against a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]CCPA for A1 receptors). nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Functional Assays: These assays measure the functional consequence of receptor binding. For adenosine receptors, this often involves measuring changes in intracellular second messenger levels, such as cAMP. For example, the ability of an A1 or A3 agonist to inhibit forskolin-stimulated cAMP accumulation is a common functional assay.

Cell Viability and Cytotoxicity Assays: To assess the effects of a compound on cell survival and proliferation, assays such as the MTT assay, which measures metabolic activity, or assays that directly count viable cells are used.

Apoptosis Assays: The induction of apoptosis can be evaluated using several methods, including flow cytometry to detect Annexin V staining (an early apoptotic marker) and propidium (B1200493) iodide uptake (a marker of late apoptosis or necrosis), as well as Western blotting for the detection of cleaved caspases and PARP, which are key executioners of the apoptotic program.

Cell Toxicity and Viability Assays (e.g., MTT Method)

Currently, there is a lack of specific published data from cell toxicity and viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, for the compound this compound. This indicates a gap in the understanding of its cytotoxic profile against various cell lines.

Enzyme Inhibition Assays (e.g., Fluorescence Polarization)

Detailed studies on the inhibitory effects of this compound on specific enzymes, particularly through methods like fluorescence polarization, have not yet been reported in the available scientific literature. Therefore, its enzyme inhibition profile and potential molecular targets in this context remain unknown.

Flow Cytometry Analysis for Cellular Events

There is no specific information available from flow cytometry analyses to describe the effects of this compound on cellular events such as apoptosis, cell cycle progression, or other relevant cellular processes.

Antimycobacterial Activity Assessment

Research into the direct antimycobacterial properties of this compound against key pathogens like Mycobacterium tuberculosis is not present in the current body of scientific literature. While related purine analogs have been investigated for such activities, specific data for the N-propyl variant is not available.

Computational and Theoretical Studies in Purine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as N-propyl-2-chloro-1H-purin-6-amine, might interact with a protein's active site.

The primary goal of molecular docking is to predict the most stable binding pose of a ligand within a protein's binding pocket. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that approximates the binding free energy. For this compound, a range of docking algorithms could be employed to predict its binding geometry with various protein targets. The scoring functions would estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), which helps in ranking potential ligands.

In studies of similar heterocyclic compounds, such as furan-2(5H)-one derivatives, molecular docking has been successfully used to identify the compound with the highest binding energy within a series, indicating the strongest potential for interaction with the target protein. researchgate.net For instance, the binding energy can be a critical parameter in identifying lead compounds in drug discovery processes. researchgate.net

| Computational Parameter | Description | Relevance to this compound |

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and the protein. Lower values indicate higher affinity. | Prediction of the binding strength of this compound to a target protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked pose to a known binding mode or to assess the convergence of the docking simulation. |

| Inhibition Constant (Ki) (predicted) | An estimated measure of the concentration of ligand required to inhibit 50% of the protein's activity. | Provides a quantitative prediction of the potential inhibitory activity of this compound. |

Beyond predicting binding affinity, molecular docking provides detailed insights into the non-covalent interactions between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the stability of the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen Bonds: The purine (B94841) core contains several nitrogen atoms and an amine group that can act as hydrogen bond donors and acceptors, forming interactions with polar residues in the active site.

Hydrophobic Interactions: The N-propyl group and the purine ring itself provide nonpolar surface area that can engage in favorable hydrophobic interactions with nonpolar residues. nih.gov Increasing the nonpolar surface area of a ligand is often associated with more favorable binding enthalpies. nih.gov

Halogen Bonds: The chlorine atom at the C2 position of the purine ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Analysis of docked poses for similar molecules, like pyrrolo[3,4-c]pyrrole (B14788784) derivatives, has revealed the importance of both hydrogen bonding and hydrophobic interactions in determining the binding mode. nih.gov The identification of these key interacting residues is fundamental for understanding the structural basis of ligand binding. nih.gov

| Interaction Type | Potential Functional Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amine (-NH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Purine Nitrogens, Amine (-N=) | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrophobic | Propyl chain, Purine ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Halogen Bond | Chloro group | Carbonyl oxygen of the peptide backbone, Aspartate, Glutamate |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules. These methods provide a fundamental understanding of a molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. For this compound, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G* or 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govresearchgate.netnih.gov

These calculations can also predict spectroscopic properties, such as infrared (IR) and Raman spectra. The calculated vibrational frequencies for different functional groups in this compound can be compared with experimental data to confirm its structure. nih.govnih.gov DFT studies on related purine derivatives have shown excellent agreement between calculated and observed spectra. nih.gov

| DFT Functional/Basis Set | Application | Typical Output |

| B3LYP/6-311++G(d,p) | Geometry optimization, frequency calculations, electronic properties. | Optimized Cartesian coordinates, vibrational frequencies, Mulliken atomic charges, dipole moment. researchgate.net |

| M06-2X/6-311++G(d,p) | Improved accuracy for non-covalent interactions and thermochemistry. | More accurate reaction and activation energies. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of intramolecular charge transfer. nih.govmdpi.com This analysis is crucial for understanding the molecule's potential role in chemical reactions and its electronic behavior. Natural Bond Orbital (NBO) analysis can further elucidate charge transfer by examining the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals. researchgate.netresearchgate.net

| Parameter | Formula | Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

Natural Bond Orbital (NBO) and Mulliken Population Analysis

Understanding the electron distribution within a molecule is fundamental to predicting its reactivity, stability, and intermolecular interactions. Natural Bond Orbital (NBO) and Mulliken population analysis are two computational methods used to quantify the distribution of electron density among the atoms of a molecule. uni-muenchen.deuni-muenchen.de

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions, which are crucial for understanding the stability and reactivity of purine systems. nih.govresearchgate.net

For this compound, NBO analysis would reveal the nature of the bonds within the purine ring, the C-Cl bond, and the N-propyl substituent. It would quantify the polarization of these bonds and the hybridization of the constituent atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions highlight the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For instance, the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor) can indicate significant electronic stabilization. nih.govresearchgate.net In a study of the related compound 2-amino-6-chloropurine, NBO analysis revealed intramolecular hyperconjugative interactions that contribute to the molecule's stability. nih.govresearchgate.net

A representative NBO analysis for a purine derivative is illustrated in the table below. This table showcases the type of data generated, including the occupancy of the orbitals and the key donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | σ(C2-N3) | 5.23 |

| LP(1) N3 | σ(C2-N1) | 4.89 |

| LP(1) N7 | σ(C5-C8) | 6.12 |

| C2-Cl | σ(N1-C6) | 1.15 |

This table is illustrative and represents the type of data obtained from an NBO analysis.

Mulliken Population Analysis

Mulliken population analysis is another method to estimate the partial atomic charges in a molecule. wikipedia.org It partitions the total electron population among the different atoms based on the contributions of their basis functions to the molecular orbitals. uni-muenchen.de While computationally less intensive than NBO, Mulliken charges can be highly dependent on the choice of the basis set used in the calculation. wikipedia.orgnih.gov

Despite its limitations, Mulliken analysis can provide a useful qualitative picture of the charge distribution. For this compound, this analysis would predict the relative positive and negative charges on each atom. For example, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would have partial positive charges. This information is valuable for understanding the electrostatic potential of the molecule and its potential for electrostatic interactions with biological targets. uni-muenchen.de

The following table provides an example of Mulliken atomic charges for a hypothetical purine structure, demonstrating the insights gained from this type of analysis.

| Atom | Mulliken Charge |

| N1 | -0.532 |

| C2 | 0.215 |

| N3 | -0.589 |

| C4 | 0.311 |

| C5 | 0.157 |

| C6 | 0.450 |

| N7 | -0.498 |

| C8 | 0.288 |

| N9 | -0.356 |

| Cl | -0.180 |

This table is illustrative and represents the type of data obtained from a Mulliken population analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecules, allowing researchers to explore their conformational flexibility and interactions with their environment over time.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations. nih.gov this compound possesses several rotatable bonds, particularly within the N-propyl group, which allow it to exist in multiple conformations. Molecular mechanics and quantum mechanics calculations can be used to identify the most stable conformations (local and global energy minima) and the energy barriers between them. nih.gov

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and bonds over time, providing a detailed picture of the molecule's conformational landscape. researchgate.net By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule flexes, bends, and twists at a given temperature. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. For instance, an MD study of n-propanethiol highlighted the importance of considering rotations around multiple bonds to fully understand its conformational preferences. nih.gov

A primary goal of computational chemistry in drug discovery is to predict how a potential drug molecule will bind to its biological target, typically a protein or nucleic acid. nih.govnih.govresearchgate.net Molecular docking is a widely used technique for this purpose. In a docking simulation, the conformational space of the ligand (this compound) is explored within the binding site of a target protein. The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding affinity. nih.gov

Molecular dynamics simulations can be used to refine the results of docking studies. researchgate.net By simulating the ligand-protein complex over time, MD can provide a more accurate assessment of the stability of the predicted binding mode and the key interactions that hold the complex together. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are often missed by static docking approaches. researchgate.net

Pharmacophore Design and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying new drug candidates from large chemical libraries. nih.govnih.govyoutube.com

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.govyoutube.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. By analyzing a set of known active molecules, a pharmacophore model can be developed that captures the common features responsible for their activity. nih.gov

For this compound, a pharmacophore model could be developed based on its structural features and those of other known inhibitors of a particular target. This model would define the spatial arrangement of key interaction points, such as the hydrogen-bonding capabilities of the purine ring nitrogens and the amino group, the hydrophobic nature of the propyl chain, and the potential for halogen bonding involving the chlorine atom. Such models serve as a 3D query for searching chemical databases to find novel compounds with the desired biological activity. nih.gov

Once a pharmacophore model is established, it can be used in virtual screening campaigns to search large databases of chemical compounds for molecules that match the pharmacophore query. rsc.org Software packages like the Molecular Operating Environment (MOE) provide comprehensive tools for pharmacophore modeling and virtual screening. nih.gov

In addition to pharmacophore-based screening, other predictive software can be employed. Prediction of Activity Spectra for Substances (PASS) is a tool that predicts the biological activity profile of a compound based on its structural formula. By comparing the structure of this compound to a large database of known biologically active substances, PASS can generate a list of potential biological activities, helping to prioritize the compound for specific experimental assays.

Quantitative Structure-Activity Relationship (QSAR) models are another important predictive tool. wikipedia.org QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netacs.org By developing a QSAR model for a set of purine derivatives, the biological activity of new compounds like this compound can be predicted before they are synthesized. nih.govacs.org

Analysis of Intermolecular Interactions

Hydrogen Bonding Interactions

Hydrogen bonds are the most significant directional intermolecular interactions in many organic crystals, including purine derivatives. In this compound, the purine core possesses several hydrogen bond donor and acceptor sites. The exocyclic amino group (-NH) and the nitrogen atoms within the purine ring system (N1, N3, N7, N9) are the primary participants in hydrogen bonding.

Based on the analysis of the analogous 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, it is expected that this compound would form intermolecular N—H···N hydrogen bonds. researchgate.net In this scenario, the amino group of one molecule would donate a hydrogen atom to a nitrogen acceptor site (likely N1 or N7) of an adjacent molecule, leading to the formation of chains or more complex hydrogen-bonded networks. The specific geometry and strength of these bonds would be influenced by the steric hindrance of the N-propyl and chloro substituents.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | Typical Angle ( °) |

| N-H···N | Exocyclic Amine (N6-H) | Purine Ring Nitrogen (e.g., N1, N7) | 2.8 - 3.2 | 150 - 180 |

| C-H···N | Alkyl/Aryl C-H | Purine Ring Nitrogen | 3.0 - 3.5 | 120 - 160 |

| C-H···Cl | Alkyl/Aryl C-H | Chlorine Atom | 3.2 - 3.8 | 110 - 150 |

Table 1: Potential Hydrogen Bonding Interactions in this compound. This table outlines the likely hydrogen bond donors and acceptors within the molecule and provides typical geometric parameters for such interactions based on general crystallographic data.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to highlight the following key interactions:

H···H Contacts: Given the presence of the N-propyl group and hydrogen atoms on the purine ring, these contacts, representing van der Waals forces, would likely constitute a significant portion of the total intermolecular interactions. nih.gov

N···H/H···N Contacts: These would correspond to the previously discussed N-H···N hydrogen bonds and would appear as distinct "spikes" in the fingerprint plot. nih.gov

Cl···H/H···Cl Contacts: The presence of the chlorine atom would lead to halogen bonding or weaker van der Waals interactions, which would be quantifiable through this analysis.

| Interaction Type | Typical Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 40 - 50 | Large, diffuse region |

| N···H/H···N | 15 - 25 | Sharp, distinct spikes |

| C···H/H···C | 10 - 20 | Symmetrical wings |

| Cl···H/H···Cl | 5 - 15 | Less prominent spikes or wings |

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound. This table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts that would be expected from a Hirshfeld surface analysis, based on analyses of similar organic molecules. nih.gov

Research Applications and Future Directions for N Propyl 2 Chloro 1h Purin 6 Amine Analogues

Development of Chemical Probes for Biological Systems

The development of chemical probes is a fundamental aspect of chemical biology, enabling the study and manipulation of proteins within their native cellular environment. Analogues of N-propyl-2-chloro-1H-purin-6-amine are prime candidates for the generation of such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the purine (B94841) scaffold, researchers can create tools for a variety of applications. For instance, a fluorescently-labeled analogue could be used in microscopy and flow cytometry to visualize the localization of a target protein within a cell. Similarly, a biotinylated version could be employed in pull-down assays coupled with mass spectrometry to identify the protein targets of the compound class.

The synthesis of such probes would leverage the established chemistry of purine analogues. For example, a linker arm could be attached to the N6-propyl group or the N9 position, to which a functional tag can be conjugated without significantly impairing the compound's binding to its target. The development of such chemical tools derived from the this compound scaffold holds the potential to provide deeper insights into the biological pathways these molecules modulate.

Strategies for Lead Optimization in Medicinal Chemistry

Lead optimization is a critical, iterative process in drug discovery focused on refining the chemical structure of a lead compound to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. researchgate.net The this compound scaffold is amenable to a variety of lead optimization strategies.

One key strategy is the exploration of the Structure-Activity Relationship (SAR) . For related 2,6,9-trisubstituted purine analogues, studies have shown that modifications at each of the substituted positions can have a profound impact on biological activity. For example, in the context of developing cyclin-dependent kinase (CDK) inhibitors, the nature of the substituent at the C6 position has been shown to be crucial for potency. nih.govnih.gov

Another optimization strategy is scaffold hopping , where the purine core is replaced by another heterocyclic system to explore new chemical space and potentially improve drug-like properties. Furthermore, bioisosteric replacement of the chloro group at the C2 position with other small, electron-withdrawing groups could be explored to fine-tune the electronic properties of the molecule and its interactions with the target protein. The N-propyl group at the N6 position can also be varied in length and branching to optimize binding affinity and selectivity. nih.gov

These optimization strategies are often guided by the analysis of co-crystal structures of lead compounds bound to their target proteins, which can reveal key interactions and provide a roadmap for rational design. nih.gov

Exploration of Novel Therapeutic Pathways and Targets

Analogues of this compound have been shown to interact with a variety of important therapeutic targets, primarily within the protein kinase family. The purine scaffold mimics the structure of adenosine (B11128), the core component of ATP, which is the universal energy currency and phosphate (B84403) donor for kinases. This makes purine analogues well-suited to act as competitive inhibitors at the ATP-binding site of kinases.

Extensive research has identified cyclin-dependent kinases (CDKs) as a major class of targets for 2,6,9-trisubstituted purines. nih.gov Specific analogues have demonstrated potent inhibition of CDK1, CDK2, and CDK12. nih.govnih.govnih.gov These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Therefore, inhibitors of these kinases are of significant interest as potential anticancer agents.

Beyond CDKs, other potential targets have been identified. For example, some purine analogues have been found to inhibit the Hedgehog (Hh) signaling pathway , which is aberrantly activated in several types of cancer. mdpi.com Additionally, certain 2,6,9-trisubstituted purines have shown inhibitory activity against aldo-keto reductase 1C3 (AKR1C3) , an enzyme implicated in cancer cell proliferation and resistance to chemotherapy. researchgate.net The diverse range of targets highlights the potential of this compound class to modulate various therapeutic pathways.

Design of Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large numbers of compounds to identify "hits" with desired biological activity. The this compound scaffold is an excellent starting point for the construction of compound libraries for HTS.

Using combinatorial chemistry approaches, a large and diverse library of 2,6,9-trisubstituted purines can be synthesized. nih.gov The synthesis often starts from a common precursor, such as 2,6-dichloropurine (B15474). imtm.cz Sequential reactions at the C6, N9, and C2 positions with a variety of building blocks (amines, alcohols, alkyl halides) can generate a vast array of analogues. Both solution-phase and solid-phase synthesis methodologies have been successfully employed to create these libraries. nih.gov

These libraries can then be screened against a panel of biological targets, such as a broad range of protein kinases, to identify novel inhibitors. The hits from these screens can then serve as starting points for lead optimization campaigns. The systematic synthesis and screening of such purine libraries have proven to be a fruitful approach for the discovery of potent and selective enzyme inhibitors. nih.gov

Potential in Specific Disease Models (e.g., Cancer, Infectious Diseases)

The primary therapeutic potential of this compound analogues investigated to date lies in the field of oncology. Given their activity as inhibitors of CDKs and other cancer-related targets, these compounds have been evaluated in a variety of cancer models.

Numerous studies have demonstrated the cytotoxic effects of 2,6,9-trisubstituted purines against a range of human cancer cell lines. nih.govresearchgate.net For example, novel analogues have shown potent antiproliferative activity against HER2-positive breast cancer cells, including those that have developed resistance to standard therapies like trastuzumab. nih.gov In some cases, these compounds have exhibited greater potency than existing chemotherapy drugs like cisplatin (B142131) in certain cancer cell lines. nih.gov

The mechanism of action of these compounds in cancer cells often involves the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle , typically at the S-phase or G2/M phase, which is consistent with their inhibition of CDKs. nih.govresearchgate.net

While the main focus has been on cancer, the broad biological activity of purine analogues suggests potential in other disease areas as well. For instance, some substituted purines have been investigated for their activity as adenosine receptor ligands and inhibitors of phosphodiesterases, which could have applications in cardiovascular and inflammatory diseases. nih.gov However, the potential of this compound analogues in infectious disease models is a less explored area that warrants future investigation.

Table 1: Cytotoxic Activity of Selected 2,6,9-Trisubstituted Purine Analogues in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analogue 7h | HL-60 (Leukemia) | 2.5 | nih.gov |

| Analogue 7h | A549 (Lung) | 5.3 | nih.gov |

| Analogue 7h | MCF7 (Breast) | 10.3 | nih.gov |

| Analogue 7h | HCT116 (Colon) | 12.2 | nih.gov |

| Analogue 4r | CACO2 (Colon) | 27 | mdpi.com |

| Roscovitine | 24 cell line panel (average) | 14.6 | researchgate.net |

| Purvalanol A | AKR1C3 expressing cells | Potent Inhibition (Ki = 5.5 µM) | researchgate.net |

| Analogue 30d | SK-Br3 (HER2+ Breast) | < 0.05 | nih.gov |

| Analogue 30e | HCC1954 (HER2+ Breast) | < 0.05 | nih.gov |

This is an interactive table. Select headers to sort.

Leveraging Computational Approaches for Rational Drug Design

Computational methods are indispensable tools in modern medicinal chemistry, enabling the rational design of new drug candidates and accelerating the lead optimization process. For this compound analogues, several computational approaches have been and can be employed.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. For 2,6,9-trisubstituted purines, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed. nih.govmdpi.com These models have revealed that steric properties of the substituents are often a more dominant factor than electronic properties in determining cytotoxic activity. nih.govmdpi.com For instance, such studies have suggested that bulky groups at the C2 position of the purine ring can be detrimental to activity, while an arylpiperazinyl moiety at the C6 position is beneficial. nih.gov

Molecular docking is another powerful technique used to predict the binding mode of a ligand within the active site of its target protein. Docking studies with 2,6,9-trisubstituted purine analogues have been instrumental in understanding their interactions with the ATP-binding pocket of CDKs and other kinases. researchgate.net These computational models help to explain the observed SAR and guide the design of new analogues with improved affinity and selectivity. By visualizing the predicted binding pose, medicinal chemists can identify opportunities for new, favorable interactions and avoid steric clashes, leading to a more efficient design-synthesize-test cycle.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-propyl-2-chloro-1H-purin-6-amine, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution at the purine C2 position using chlorinating agents (e.g., POCl₃) under anhydrous conditions. Introduce the N-propyl group via alkylation of the purine N9 position using propyl bromide in the presence of a base (e.g., NaH). Optimize reaction time and temperature (typically 60–80°C) to minimize side products like dechlorinated or over-alkylated derivatives. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and purine backbone (δ ~8.3 ppm for H8).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~226.6).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

- HPLC : Use ≥95% purity as a benchmark for biological assays .

Q. What crystallographic strategies are suitable for resolving the molecular structure of this compound?

- Methodology : Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phasing and SHELXL for refinement. Validate thermal parameters and hydrogen bonding using ORTEP-3 for visualization. Report CCDC deposition numbers for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

- Methodology : For split NMR peaks, assess solvent polarity effects or rotational isomerism (e.g., propyl chain conformers). For MS adducts, use high-resolution MS (HRMS) to distinguish between sodium/potassium adducts ([M+Na]⁺ vs. [M+K]⁺) and matrix-assisted laser desorption/ionization (MALDI) for cleaner spectra. Cross-validate with independent synthesis batches .

Q. What computational methods can validate the electronic properties and reactivity of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to model electron density distribution, HOMO-LUMO gaps, and nucleophilic attack sites. Compare computed IR spectra with experimental data to confirm functional group assignments. Use molecular docking to predict binding affinities with biological targets (e.g., kinase enzymes) .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Methodology : Synthesize derivatives with modified substituents (e.g., N-alkyl chain length, C2 halogens) and evaluate biological activity (e.g., IC₅₀ in enzyme assays). Use regression analysis to correlate logP values with cytotoxicity. Reference analogs like 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine ( ) for comparative SAR .

Q. What protocols mitigate the risk of nitrosamine formation during synthesis or storage?

- Methodology : Avoid secondary amine impurities by using high-purity reagents. Test for residual nitrosating agents (e.g., nitrites) via GC-MS. Store samples in amber vials under inert gas (N₂/Ar) at −20°C. Follow EMA guidelines for nitrosamine risk assessment, including supplier questionnaires on cross-contamination .

Q. How can solubility challenges in aqueous buffers be overcome for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.